The synthesis of GW-3333 involves several steps that typically include the formation of key intermediates followed by coupling reactions. While specific details on the synthesis pathway for GW-3333 are not extensively documented in the available literature, general methods for synthesizing similar compounds often employ:
Technical parameters such as temperature, time, and solvent choice are critical in optimizing yield and purity.
GW-3333's molecular structure can be represented by its molecular formula . The structural integrity is confirmed through various spectroscopic techniques:
The compound's three-dimensional conformation can also be analyzed using computational methods like density functional theory (DFT), which can predict electronic properties and molecular interactions.
GW-3333 participates in various chemical reactions typical for its class of compounds:
These reactions are essential for understanding the stability and reactivity of GW-3333 in biological systems.
The primary mechanism of action for GW-3333 involves the inhibition of ADAM17, which plays a crucial role in the shedding of membrane proteins, including tumor necrosis factor-alpha. By inhibiting this enzyme, GW-3333 may reduce inflammation associated with conditions like rheumatoid arthritis.
The physical properties of GW-3333 include:
Chemical properties include:
GW-3333 has potential applications primarily within the field of immunology, particularly regarding:
Despite its discontinuation in clinical development, insights gained from studies involving GW-3333 may inform future therapeutic strategies targeting similar pathways in inflammatory diseases.
TACE (TNF-α-converting enzyme), also designated ADAM17 (a disintegrin and metalloproteinase domain-containing protein 17), is a membrane-anchored metalloproteinase critical for inflammatory signaling. Its primary function involves proteolytic cleavage of transmembrane pro-TNF-α (26 kDa) to release soluble, biologically active TNF-α (17 kDa). This process, termed "ectodomain shedding," is indispensable for TNF-α-mediated activation of inflammatory cascades in conditions like rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and cancer [3] [5]. Beyond TNF-α, TACE processes substrates including TNF receptors, interleukin-1 receptor II, and epidermal growth factor (EGF)-family ligands (e.g., TGF-α), amplifying its role in immune regulation and tissue remodeling [8].
Table 1: Key Biological Substrates of TACE/ADAM17
Substrate Category | Specific Examples | Functional Consequence of Shedding |
---|---|---|
Cytokines | Transmembrane TNF-α | Release of soluble TNF-α; systemic inflammation |
Receptors | TNFR1, TNFR2 | Modulates TNF-α bioavailability and signaling |
Adhesion Molecules | L-selectin, VCAM-1 | Leukocyte extravasation; endothelial activation |
Growth Factors | TGF-α, HB-EGF | Epithelial repair; pathological tissue remodeling |
Constitutively expressed in epithelial cells (e.g., colonic epithelium) and immune cells, TACE activity is upregulated in inflamed tissues of IBD patients, correlating with disease severity [3]. Its dual function as a TNF-α convertase and matrix remodeler positions it as a pivotal node in chronic inflammatory and autoimmune disorders.
GW-3333 (CAS# 212609-68-2) emerged in the early 2000s as a first-generation synthetic inhibitor targeting TACE. Its chemical structure, (2R,3S)-2-([[4-(2-butynyloxy)phenyl]sulfonyl]amino)-N,3-dihydroxybutanamide, incorporates an N-hydroxyformamide moiety (–N(OH)C=O) that chelates the catalytic zinc ion within TACE’s active site [2] [6]. This design was pivotal as it enabled dual inhibition of TACE and matrix metalloproteinases (MMPs), enzymes with structural homology in their zinc-binding domains [1]. Developed by researchers at GlaxoSmithKline (GSK), GW-3333 was optimized for oral bioavailability and prolonged duration of action in vivo. Its molecular weight (420.55 g/mol) and solubility profile (stable in DMSO) facilitated preclinical testing [2] [6].
Historically, GW-3333 represented a strategic shift from monoclonal antibodies (e.g., infliximab) toward small-molecule TNF-α suppression. While biologics neutralize soluble TNF-α post-production, GW-3333 acts upstream by preventing TNF-α release at its source [1] [6]. This mechanism offered potential advantages in tissue penetration and synthesis cost, though pharmacokinetic challenges persisted.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7